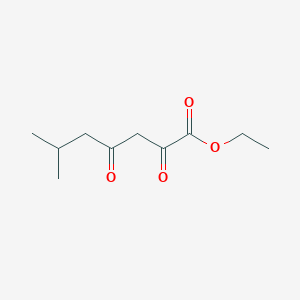

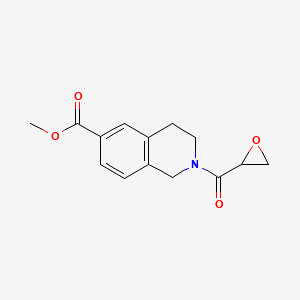

![molecular formula C19H15NO6S2 B2766173 Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-phenylthiophene-2-carboxylate CAS No. 899977-21-0](/img/structure/B2766173.png)

Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-phenylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-phenylthiophene-2-carboxylate, also known as MBTS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cellular signaling pathways.

Applications De Recherche Scientifique

Molecular Synthesis and Characterization

Research on sulfonyl derivatives and thiophene carboxylates underscores their significance in the synthesis of complex molecules. The preparation and molecular characterization of such compounds involve advanced spectroscopic techniques and theoretical calculations to understand their properties better. For instance, Sen and Cukurovalı (2020) detailed the synthesis and characterization of a new sulfonyl derivative, highlighting the use of single-crystal X-ray diffraction (SCXRD) and density functional theory (DFT) calculations for structural analysis (Sen & Cukurovalı, 2020).

Synthetic Applications

Compounds like "Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-phenylthiophene-2-carboxylate" serve as key intermediates in the synthesis of pharmacologically active molecules and organic materials. Krinochkin et al. (2021) discussed synthesizing 5-[(Thiophen-3-yl)amino]-1,2,4-triazines, demonstrating the versatility of thiophene carboxylates in nucleophilic substitution reactions to yield compounds with potential biological activities (Krinochkin et al., 2021).

Catalytic and Material Applications

The structural features of sulfonyl and thiophene derivatives are exploited in catalysis and material science. For example, the synthesis, coordination, and catalytic use of sulfonate anions derived from thiophene sulfones demonstrate their potential as ligands in transition metal-catalyzed reactions, offering pathways to environmentally friendly catalytic processes (Zábranský, Císařová, & Štěpnička, 2018).

Environmental and Microbial Studies

Interestingly, the biodegradation of thiophene sulfones by specific bacteria strains, as explored by Bressler, Leskiw, and Fedorak (1999), opens avenues for environmental applications, particularly in pollutant degradation and bioremediation strategies. This research indicates that certain microbial communities can utilize thiophene sulfones as carbon and energy sources, highlighting the ecological relevance of these compounds (Bressler, Leskiw, & Fedorak, 1999).

Propriétés

IUPAC Name |

methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6S2/c1-24-19(21)17-18(14(10-27-17)12-5-3-2-4-6-12)28(22,23)20-13-7-8-15-16(9-13)26-11-25-15/h2-10,20H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRMEZJFRZMSLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-phenylthiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]but-2-ynamide](/img/structure/B2766095.png)

![1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2766098.png)

![3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2766102.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2766108.png)

![N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2766109.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2766113.png)